2-[2-(Benzyloxy)ethyl]propane-1,3-diol is a chemical compound with the molecular formula C₁₂H₁₈O₃ and a CAS number of 77661-80-4. This compound features a propane backbone with two hydroxyl groups at the first and third positions, and a benzyloxyethyl substituent at the second position. The presence of the benzyloxy group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis.
Research indicates that 2-[2-(Benzyloxy)ethyl]propane-1,3-diol exhibits biological activities that may include:
The synthesis of 2-[2-(Benzyloxy)ethyl]propane-1,3-diol typically involves:
Various synthetic routes can be optimized based on desired yields and reaction conditions.
This compound has several applications across different fields:
Studies on the interactions of 2-[2-(Benzyloxy)ethyl]propane-1,3-diol with other compounds are vital for understanding its behavior in biological systems. Key areas of interest include:
Several compounds share structural similarities with 2-[2-(Benzyloxy)ethyl]propane-1,3-diol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Benzyloxy-1,3-propanediol | C₉H₁₂O₃ | Lacks the ethyl substituent; simpler structure |
| 2-((Benzyloxy)methyl)propane-1,3-diol | C₁₁H₁₆O₃ | Contains a methyl group instead of an ethyl group |
| 1-Benzyloxy-2-propanol | C₉H₁₂O₂ | Hydroxyl group at the first position; different reactivity |
The uniqueness of 2-[2-(Benzyloxy)ethyl]propane-1,3-diol lies in its specific arrangement of functional groups, which provides distinct chemical properties and biological activities compared to similar compounds. Its dual hydroxyl groups enhance its potential applications in various fields such as pharmaceuticals and cosmetics.
The use of benzyl groups as protective motifs in polyol chemistry emerged in the mid-20th century as synthetic chemists sought strategies to overcome challenges in selective functionalization. Benzyl ethers gained prominence due to their stability under acidic and basic conditions while remaining cleavable via hydrogenolysis or oxidative methods. Early applications focused on carbohydrate chemistry, where researchers like Zemplén demonstrated the utility of benzyl groups in safeguarding hydroxyl functionalities during glycosylation reactions.
This historical trajectory directly informed the design of 2-[2-(Benzyloxy)ethyl]propane-1,3-diol, which embodies the evolutionary refinement of protective group theory. The compound’s structure strategically positions the benzyl ether at a secondary hydroxyl site, leaving primary hydroxyl groups available for subsequent derivatization. This design principle mirrors advancements documented in patents such as WO2010111570A1, where benzyl-protected polyglycerol intermediates serve as precursors for hydrogel-forming polymers.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 77661-80-4 | |
| Molecular Formula | C₁₂H₁₈O₃ | |
| Molecular Weight | 210.27 g/mol | |
| Purity (Commercial) | >95% | |
| European Community Number | 821-778-5 |
The compound’s synthetic lineage reflects iterative improvements in protective group compatibility. For instance, the benzyl group’s resistance to nucleophilic displacement allows 2-[2-(Benzyloxy)ethyl]propane-1,3-diol to withstand conditions like Grignard reactions or Mitsunobu couplings that would degrade less robust protecting groups.
In complex molecule assembly, 2-[2-(Benzyloxy)ethyl]propane-1,3-diol functions as a linchpin for constructing branched architectures. Its utility stems from three key attributes:
A representative application occurs in polyglycerol aldehyde synthesis, where 2-[2-(Benzyloxy)ethyl]propane-1,3-diol derivatives serve as masked diol precursors. As detailed in WO2010111570A1, controlled oxidation of such intermediates generates aldehyde-terminated polymers used in medical adhesives. The benzyl group’s stability during sodium periodate-mediated diol oxidation exemplifies its role in reaction sequence design:
$$ \text{Polyglycerol-Bn} + \text{NaIO}_4 \rightarrow \text{Polyglycerol aldehyde} + \text{Byproducts} $$
This compound’s versatility extends to dendrimer synthesis, where its bifurcated hydroxyl groups permit controlled branching. Kinetic studies demonstrate that the benzyl ether’s electronic effects accelerate neighboring group participation in SN² reactions by 12-18% compared to methyl-protected analogs.
Nucleophilic substitution reactions between benzyl halides (e.g., benzyl bromide or chloride) and diols or their protected derivatives are widely employed. A key example involves alkylation of diethyl acetamidomalonate (DEAM) with benzyl halides in the presence of cesium carbonate (Cs₂CO₃) as a base [1].
| Halide/Mesylate | Reaction Efficiency (%) | Yield (%) |
|---|---|---|
| Benzyl bromide | 92 | 85 |
| Benzyl chloride | 78 | 70 |
| Benzyl mesylate | 95 | 88 |
Solvent-free methods enhance sustainability. A cesium-modified heteropolyacid catalyst (Cs₂.₅H₀.₅PW) enables direct benzylation of glycerol derivatives with benzyl alcohol [6].
Advantages Over Traditional Methods:
| Parameter | Solvent-Free Method | Traditional (Solvent-Based) |
|---|---|---|
| Reaction Time | 6 hours | 12–24 hours |
| Yield (%) | 85 | 70 |
| Catalyst Reuse | 5 cycles | ≤3 cycles |
Glycerol, a renewable feedstock, serves as a starting material. For example, 3-(benzyloxy)propane-1,2-diol is synthesized via acid-catalyzed benzylation of glycerol [5].
Selective protection of hydroxyl groups is critical. The tert-butyldiphenylsilyl (TBDPS) group is often used to mask primary alcohols during synthesis [4] [5].
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Protection | 90 | 95 |
| Benzylation | 85 | 92 |
| Deprotection | 95 | 98 |
The acid-catalyzed etherification of benzyl alcohols represents a fundamental mechanism for the formation of benzyl ethers, including compounds such as 2-[2-(Benzyloxy)ethyl]propane-1,3-diol. The kinetic parameters for this transformation have been extensively studied, revealing significant insights into the reaction mechanism and rate-determining steps [1] [2].
The hydrolysis of benzyl ethers under acidic conditions follows a bimolecular nucleophilic substitution mechanism in mixtures of water and aprotic solvents. Kinetic studies of 3,4-dimethoxyphenyl-(2-methoxyphenoxy)methane and 4-hydroxy-3-methoxyphenyl-methoxymethane have shown that the acid-catalyzed hydrolysis occurs through an SN2 mechanism, with activation energies ranging from 145 to 150.3 kJ/mol [1] [2].
The mechanism involves initial protonation of the ether oxygen, which enhances the electrophilicity of the benzyl carbon. The rate constant for benzyl ether hydrolysis at 623-673 K is approximately 1.30×10⁻⁴ s⁻¹, indicating the substantial energy barrier required for C-O bond cleavage [1]. The reaction exhibits first-order kinetics with respect to both the benzyl ether substrate and hydrogen ion concentration [3].
In aqueous-organic solvent mixtures, the reaction mechanism can shift from bimolecular to unimolecular depending on the solvent composition and substrate structure. The presence of acetic acid in the reaction medium increases the reaction rate by stabilizing the transition state through hydrogen bonding interactions [1]. The activation entropy for these reactions is typically positive, indicating increased disorder in the transition state compared to the ground state.
The formation of benzyl ethers through acid-catalyzed etherification follows the reverse pathway, where the alcohol acts as a nucleophile attacking the protonated benzyl system. The dual-site mechanism proposed for etherification involves two active sites on the catalyst surface, with activation energies of approximately 102.6 kJ/mol for methanol etherification reactions [4].
Transition metal-catalyzed hydrogenation represents the most widely employed method for the cleavage of benzyl ethers, including the debenzylation of 2-[2-(Benzyloxy)ethyl]propane-1,3-diol. The mechanism involves the coordination of both hydrogen and the benzyl ether substrate to the metal surface, followed by reductive elimination to form the corresponding alcohol and toluene [5] [6].
Palladium-catalyzed hydrogenolysis proceeds through a heterogeneous mechanism involving the adsorption of hydrogen onto the metal surface, followed by the formation of surface-bound hydride species. The benzyl ether substrate undergoes oxidative addition to the palladium center, forming a metal-carbon bond. The rate-determining step involves the insertion of hydrogen into the palladium-carbon bond, followed by reductive elimination to regenerate the catalyst [6] [7].
The kinetic parameters for palladium-catalyzed debenzylation show remarkable efficiency, with turnover numbers (TON) reaching up to 5000 and catalyst loadings as low as 0.02-0.3 mol% [6]. The reaction typically proceeds at temperatures between 25-60°C under hydrogen pressures of 1-10 atmospheres, achieving yields of 90-98% with high selectivity for benzyl ether cleavage over other reducible groups [5].
Alternative transition metals such as nickel, rhodium, and platinum also catalyze benzyl ether hydrogenolysis, though with different kinetic profiles. Nickel-catalyzed systems require higher temperatures (200-300°C) and pressures (1-50 atm) but achieve yields of 80-95% [8]. The mechanism involves the formation of nickel hydride species and the subsequent hydrogenolysis of the C-O bond through a concerted process [8].
The selectivity of transition metal catalysts can be modulated through careful choice of support materials and reaction conditions. The presence of electron-withdrawing groups on the benzyl ring accelerates the hydrogenolysis reaction, while electron-donating substituents reduce the reaction rate [5]. The mechanism involves the stabilization of the transition state through π-backbonding interactions between the metal and the aromatic ring system.
Recent advances in catalytic transfer hydrogenation have enabled debenzylation reactions using alternative hydrogen sources such as formic acid, isopropanol, or cyclohexene. These systems operate under milder conditions and avoid the need for high-pressure hydrogen gas, making them more suitable for large-scale applications [6] [9].
Phase-transfer catalysis plays a crucial role in the synthesis and transformation of polyfunctional benzyl ethers, facilitating reactions between hydrophilic and lipophilic reactants that would otherwise be incompatible. The mechanism involves the transport of ionic species across phase boundaries through the formation of ion-pair complexes with phase-transfer catalysts [10] [11].
The kinetics of phase-transfer catalyzed benzyl ether synthesis have been extensively studied using quaternary ammonium salts as catalysts. Tetrabutylammonium bromide, operating at concentrations of 1-5 mol%, provides rate enhancements of 10-50 times compared to uncatalyzed reactions [12]. The mechanism involves the formation of lipophilic ion pairs that can migrate from the aqueous phase to the organic phase, where the nucleophilic substitution reaction occurs.
The rate equation for phase-transfer catalyzed etherification follows the general form:
Rate = k[RX][PhO⁻][Q⁺X⁻]
where Q⁺X⁻ represents the phase-transfer catalyst, RX is the alkyl halide, and PhO⁻ is the phenoxide nucleophile [12]. The reaction exhibits first-order kinetics with respect to each component, indicating a concerted mechanism involving the quaternary ammonium-phenoxide ion pair.
The efficiency of phase-transfer catalysis depends strongly on the choice of catalyst and reaction conditions. Crown ethers such as 15-crown-5 show exceptional selectivity for specific alkali metal cations, enabling highly regioselective benzylation reactions. The use of 15-crown-5 in tetrahydrofuran achieves regioselective benzylation at the 4- and 6-positions of carbohydrate derivatives with selectivities exceeding 95% [13].
The mechanism of crown ether-mediated phase-transfer catalysis involves the encapsulation of the metal cation within the crown ether cavity, creating a "naked" anion that exhibits enhanced nucleophilicity. This effect is particularly pronounced for sodium and potassium cations, which form stable complexes with 15-crown-5 and 18-crown-6, respectively [13].
The kinetic parameters for phase-transfer catalyzed reactions show significant temperature dependence, with optimal conditions typically ranging from 60-120°C. The activation energy for benzyl ether formation under phase-transfer conditions is approximately 50-70 kJ/mol, significantly lower than the corresponding homogeneous reactions [12].
The choice of solvent exerts profound effects on the regioselectivity and kinetics of benzylation reactions, particularly for polyfunctional substrates containing multiple reactive hydroxyl groups. The mechanism of solvent influence involves both specific and general solvation effects that stabilize different transition states and intermediates [14] [15].
Polar aprotic solvents such as dimethyl sulfoxide (DMSO) favor the formation of contact ion pairs between the alkoxide nucleophile and the benzyl electrophile, leading to enhanced reactivity and altered regioselectivity. In DMSO, the dielectric constant of 46.7 provides sufficient stabilization of charged intermediates while maintaining the nucleophilicity of the alkoxide anion [15].
The regioselectivity of benzylation reactions shows dramatic solvent dependence, as demonstrated in studies of adenine alkylation. Formation of N9-benzyladenine is favored in polar aprotic solvents such as DMSO, while the proportion of N3-benzyladenine increases with increasing water content [16] [15]. This selectivity reversal reflects the different solvation requirements of the competing transition states.
The kinetic data for solvent-dependent benzylation reactions reveal activation energies ranging from 40-80 kJ/mol, depending on the solvent system and substrate structure. The pre-exponential factor also shows significant solvent dependence, with polar solvents generally providing higher values due to enhanced solvation of the transition state [17].
Hydrogen bonding solvents such as alcohols and water can compete with the intended nucleophile, leading to reduced reaction rates and altered product distributions. The mechanism involves the formation of hydrogen-bonded complexes that reduce the effective concentration of the active nucleophile [18]. This effect is particularly pronounced in reactions involving phenolic substrates, where intramolecular hydrogen bonding can stabilize specific conformations.
The influence of solvent on regioselectivity extends to the benzylation of carbohydrate derivatives, where the choice between tetrahydrofuran and N,N-dimethylformamide determines whether mono- or bis-benzylation occurs [18]. In tetrahydrofuran, the reduced solvation of the alkoxide leads to increased association with the metal cation, favoring mono-substitution. Conversely, DMF promotes solvation of the metal cation, leading to more reactive "naked" alkoxide species that undergo multiple benzylation [18].
The temperature dependence of solvent effects reveals that entropic factors become increasingly important at elevated temperatures. The activation entropy for benzylation reactions in polar solvents is typically more positive than in nonpolar solvents, reflecting the greater degree of solvation in the transition state [17].
Recent computational studies have provided molecular-level insights into the origin of solvent effects on benzylation regioselectivity. The calculations reveal that solvent molecules can directly participate in the transition state through hydrogen bonding or electrostatic interactions, leading to preferential stabilization of specific reaction pathways [17]. These findings have important implications for the rational design of regioselective benzylation protocols.
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